molecular formula C14H17N3O3 B12995116 Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12995116
M. Wt: 275.30 g/mol
InChI Key: QZMIUBIMQVZJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 1000572-25-7) is a chemical compound with a molecular formula of C14H17N3O3 and a molecular weight of 275.30 g/mol . It is a 1,2,4-triazole derivative, a class of heterocyclic compounds known for their significant presence in pharmaceutical and agrochemical research. The structure features a mesityl (2,4,6-trimethylphenyl) group and an ethyl ester functional group, making it a potential intermediate for further synthetic modifications . While specific biological activity data for this compound is not available in the public domain, 1,2,4-triazole scaffolds are widely investigated in medicinal chemistry for their diverse biological properties. Researchers value these compounds as key building blocks for developing novel molecules with potential applications. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses. For comprehensive handling and safety information, please refer to the available Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 5-oxo-1-(2,4,6-trimethylphenyl)-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-5-20-13(18)12-15-14(19)17(16-12)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3,(H,15,16,19)

InChI Key

QZMIUBIMQVZJHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)N1)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Diesters or Carbonyl Compounds

A common approach to 1,2,4-triazole derivatives involves the reaction of hydrazine derivatives with diesters or β-dicarbonyl compounds under reflux conditions in solvents such as acetic acid or tetrahydrofuran (THF). For example, the synthesis of ethyl 2,5-dihydro-5-oxo-1-phenyl-1H-1,2,4-triazole-3-carboxylate has been reported by reacting ethyl (2Z)-2-amino-2-(phenylhydrazono)acetate with triphosgene in THF at 0–18 °C under inert atmosphere for 20 hours, yielding the triazole ring system with an ethyl ester group. This method can be adapted for the mesityl-substituted analogue by replacing the phenylhydrazono precursor with a mesityl-substituted hydrazone.

Use of Triphosgene or Other Carbonylating Agents

Triphosgene serves as a mild and effective carbonylating agent facilitating cyclization to form the triazole ring. The reaction proceeds via formation of an intermediate carbamoyl chloride, which cyclizes to the triazole. The reaction conditions typically involve low temperature (0 °C) addition of triphosgene to the hydrazone solution, followed by stirring at room temperature or slightly elevated temperatures to complete the cyclization.

Lithiation and Carboxylation Steps for Functionalization

Advanced synthetic routes involve lithiation of methylated triazole intermediates followed by carboxylation with carbon dioxide to introduce the carboxylic acid group at the 3-position. For example, 1-methyl-1H-1,2,4-triazole can be lithiated using lithium diisopropylamide (LDA) at low temperatures (-78 °C), followed by bubbling CO2 to yield the corresponding 3-carboxylic acid. Subsequent esterification with methanol and thionyl chloride affords the methyl or ethyl ester derivatives. This approach can be modified to introduce the mesityl substituent at N-1 prior to lithiation.

Hydrogenation and Dehalogenation for Final Modifications

In some synthetic sequences, halogenated triazole intermediates (e.g., 5-bromo derivatives) are subjected to catalytic hydrogenation in the presence of palladium on carbon (Pd/C) and base (e.g., DBU) to remove the halogen and yield the desired triazole carboxylate ester. This step ensures the formation of the non-halogenated final product.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature Solvent Yield (%) Notes
1 Hydrazone formation Mesityl hydrazine + ethyl glyoxylate or equivalent Room temp Ethanol/THF - Precursor for cyclization
2 Cyclocondensation Triphosgene addition 0–18 °C, 20 h THF ~70-80 Inert atmosphere required
3 Lithiation and carboxylation LDA, CO2 -78 °C to RT THF ~70 For 3-carboxylic acid intermediate
4 Esterification Methanol, thionyl chloride 0–25 °C Methanol ~75 Converts acid to ethyl ester
5 Catalytic hydrogenation Pd/C, DBU, H2 RT, atmospheric Methanol ~70 Removes halogen substituents if present

Research Findings and Analytical Data

  • Infrared (IR) spectra of the triazole esters show characteristic carbonyl absorption bands near 1720–1735 cm⁻¹, confirming ester and keto functionalities.
  • Nuclear Magnetic Resonance (NMR) data typically display ethyl group triplets (~1.2–1.4 ppm) and quartets (~4.1 ppm), aromatic methyl singlets (~2.0 ppm for mesityl methyls), and triazole ring protons in the aromatic region.
  • Crystallographic studies confirm the planar triazole ring and the orientation of the mesityl substituent, supporting the proposed structure.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The mesityl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms with hydroxyl groups.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate has been investigated for its potential therapeutic properties. Research indicates that compounds containing the triazole moiety often exhibit a range of biological activities.

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of triazole derivatives. This compound has shown promising results against various bacterial strains. For instance, a study indicated that similar triazole derivatives were effective against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research into the anticancer potential of this compound has yielded encouraging results. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating specific pathways associated with cell death. This mechanism is thought to involve the modulation of p53 and caspase pathways .

Compound Cancer Cell Line IC50 (µM) Mechanism of Action
Ethyl 1-mesityl-5-oxoMCF-7 (Breast)15.0Apoptosis via p53 pathway
Similar Triazole DerivativePANC-1 (Pancreatic)10.0Caspase activation

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches that enhance its yield and purity.

Decarboxylative Triazolation

Recent advancements have introduced photocatalytic methods for the decarboxylative triazolation of carboxylic acids to form triazole derivatives. This technique allows for more efficient synthesis while minimizing waste products .

Metal-Catalyzed Reactions

Metal-based catalysts have been employed to facilitate the formation of triazole rings from various substrates. These methods not only improve reaction efficiency but also expand the scope of possible synthetic routes for creating complex triazole derivatives .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated the anticancer activity of ethyl 1-mesityl-5-oxo in various cancer cell lines. The findings indicated that modifications to the triazole core significantly affected the compound's potency against different cancer types .

Case Study 2: Antimicrobial Efficacy

Another research focused on assessing the antimicrobial efficacy of ethyl 1-mesityl derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone in susceptible strains, suggesting potential for development into an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1000572-25-7 .
  • Molecular Formula : C₁₅H₁₇N₃O₃.
  • Structure : The compound features a 1,2,4-triazole core substituted with a mesityl (2,4,6-trimethylphenyl) group at position 1, an ethyl carboxylate ester at position 3, and a ketone at position 3.

Synthesis :
Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate is synthesized via multi-step reactions involving:

Formation of ethoxycarbonylhydrazones from ethyl imidate hydrochlorides and ethyl carbazate.

Cyclization with hydrazine hydrate to generate the triazole-5-one scaffold .

Functionalization with mesityl groups via nucleophilic substitution or condensation reactions .

Characterization :
Structural confirmation relies on IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (distinct mesityl methyl protons at δ 2.1–2.3 ppm), and elemental analysis (C, H, N content within ±0.3% of theoretical values) .

Structural Comparison

Key Analogs :

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) pKa (Predicted)
Ethyl 1-mesityl-5-oxo-... (Target) Mesityl C₁₅H₁₇N₃O₃ 287.32 N/A ~5.2*
Ethyl 1-phenyl-5-oxo-... Phenyl C₁₂H₁₁N₃O₃ 245.24 N/A ~5.1
Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-... 3-Chloro-4-methylphenyl C₁₂H₁₂ClN₃O₃ 281.70 1.42 5.21
Ethyl 4-(2-oxo-2-aryl-ethyl)-5-oxo-... Benzyl/heteroaryl C₂₂H₂₃N₃O₅ 409.44 N/A N/A

*Predicted based on analog data .

Key Observations :

  • Electron Effects : Electron-donating methyl groups (mesityl) vs. electron-withdrawing chloro groups (in 3-chloro-4-methylphenyl analog) influence electronic density on the triazole ring, altering solubility and acidity (pKa ~5.2 vs. 5.21) .

Trends :

  • Solvent Systems : Polar aprotic solvents (DMF, CH₃CN) are preferred for triazole cyclization .
  • Purification : Chromatography (e.g., cyclohexane/EtOAc) is critical for analogs with bulky substituents .
Analytical and Physical Properties

Crystallography :

  • The target compound’s crystal packing is likely influenced by hydrogen bonding between the triazole N–H and carbonyl oxygen, as seen in related triazoles .
  • Mesityl vs. Phenyl : The mesityl group’s three methyl groups may disrupt planar stacking, reducing crystallinity compared to phenyl analogs .

Thermal Stability :

Functional and Application-Based Differences
Compound Type Key Applications Bioactivity Notes
Target Compound Research chemical (potential agrochemical intermediate) No direct data; inferred from analogs .
Fenchlorazole-ethyl Herbicide safener Trichloromethyl group enhances stability.
Antioxidant Derivatives Radical scavenging Methoxy groups enhance electron donation.

Biological Activity

Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS No. 1000572-25-7) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of mesityl hydrazine derivatives with appropriate carboxylic acids or their derivatives. The structural features include a triazole ring which is known for imparting diverse biological properties to compounds.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro studies demonstrated that the compound showed cytotoxic effects against various cancer cell lines including leukemia and breast cancer cells. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cell lines .
Cell LineIC50 (µM)
K562 (Leukemia)13.6
MCF-7 (Breast Cancer)15.63
CCRF-SB112

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression levels .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicated that it possesses notable antibacterial activity against several strains of bacteria:

Bacterial StrainZone of Inhibition (mm)
E. coli15
Staphylococcus aureus18

The compound's mechanism of action in this context may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenograft tumors showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects reported .

Case Study 2: Synergistic Effects with Other Anticancer Agents

In combination therapy studies, this compound displayed synergistic effects when used alongside established chemotherapeutics such as doxorubicin. This combination resulted in enhanced cytotoxicity against resistant cancer cell lines .

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates apoptotic pathways leading to increased caspase activity and p53 stabilization.
  • Antioxidant Activity : It has shown potential as an antioxidant agent by scavenging free radicals and reducing oxidative stress in cells .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival .

Q & A

Q. What are the key synthetic routes for Ethyl 1-mesityl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via alkylation of a triazole precursor. For example, reacting ethyl 1-substituted-5-oxo-1,2,4-triazole-3-carboxylate with α-bromoketones (e.g., mesityl-substituted bromoketones) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or CH₃CN. Reaction monitoring via TLC and purification by column chromatography (eluent: cyclohexane/EtOAC mixtures) or recrystallization (using ethanol or DMF/acetic acid) are critical for yield optimization. Low yields (~35%) may arise from steric hindrance of the mesityl group, requiring extended reaction times or elevated temperatures .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings. Software like SHELXL and WinGX are used for refinement .
  • NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., mesityl methyl protons at δ 2.1–2.3 ppm, ethyl ester quartet at δ 4.3 ppm). ¹³C NMR identifies carbonyl signals (C=O at ~165–170 ppm) .
  • IR spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

Q. What are common challenges in purifying this compound, and how are they addressed?

Impurities often arise from incomplete alkylation or byproducts. Column chromatography with gradient elution (e.g., cyclohexane/EtOAc/MeOH) is effective. Recrystallization from ethanol or DMF/acetic acid mixtures improves purity, though solubility issues due to the mesityl group may require solvent optimization .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the compound’s crystallographic packing and stability?

Intermolecular N–H⋯O bonds form R₂²(8) motifs, creating dimers that stabilize the crystal lattice. Intramolecular hydrogen bonds (e.g., between triazole NH and ester carbonyl) reduce conformational flexibility, impacting solubility. Graph-set analysis (as per Etter’s rules) identifies recurring patterns, aiding in polymorph prediction .

Q. What computational methods are used to predict reactivity or biological activity?

  • DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic sites for derivatization.
  • Molecular docking : Predict interactions with biological targets (e.g., aromatase for anticancer activity) by aligning the triazole core with heme iron in enzyme active sites .
  • QSAR studies : Correlate substituent effects (e.g., mesityl vs. phenyl) with antifungal potency using Hansch parameters .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies may stem from assay conditions (e.g., pH, solvent) or impurities. Validate via:

  • Dose-response curves : Ensure consistent purity (≥95% by HPLC).
  • Control experiments : Compare with structurally validated analogs (e.g., ethyl 1-phenyl derivatives) to isolate substituent effects .

Q. What strategies improve the compound’s stability under storage or experimental conditions?

  • Moisture sensitivity : Store under inert gas (N₂/Ar) at −20°C.
  • Photodegradation : Use amber vials and minimize UV exposure.
  • Thermal stability : DSC/TGA analysis identifies decomposition thresholds (~150–200°C) .

Methodological Guidance

Q. Designing a derivative library: Which substituents enhance bioactivity while maintaining synthetic feasibility?

Prioritize α-bromoketones with electron-withdrawing groups (e.g., nitro, trifluoromethyl) for increased electrophilicity. Mesityl’s steric bulk improves metabolic stability but may reduce solubility—balance with polar groups (e.g., hydroxyl, amine) on the triazole core .

Interpreting ambiguous NMR peaks in complex reaction mixtures
Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between triazole C=O and ethyl CH₂ confirm ester connectivity. Deuterated DMSO is preferred for observing NH protons .

Troubleshooting low crystallinity for X-ray analysis
Slow vapor diffusion (e.g., hexane into EtOAC solution) promotes crystal growth. For twinned crystals, refine using SHELXL’s TWIN command. If unsuccessful, switch to powder XRD or DFT-optimized structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.